molecular formula C7H6N2O4 B032574 2-Amino-6-nitrobenzoic acid CAS No. 50573-74-5

2-Amino-6-nitrobenzoic acid

Cat. No. B032574
Key on ui cas rn: 50573-74-5
M. Wt: 182.13 g/mol
InChI Key: GGKYLHNARFFORH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04847294

Procedure details

A solution of 2-amino-6-nitrobenzoic acid (29.2 g, 0.16 mol), diethylsulfate (24.7 g, 0.160 mol) and triethylamine (16.2 g, 0.160 mol) in N-dimethylformamide (250 ml) was stirred at 20-25° for 20 hours. After removing DMF at 60° and 0.2 mm pressure, the residue was flash chromotographed over silica gel and the ethyl ester (10.8 g) eluted first with toluene then with 50% toluene-50% chloroform.
Quantity
29.2 g
Type
reactant
Reaction Step One
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step One
[Compound]
Name
N-dimethylformamide
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-:13])=[O:12])[C:3]=1[C:4]([OH:6])=[O:5].[CH2:14](OS(OCC)(=O)=O)[CH3:15].C(N(CC)CC)C>>[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-:13])=[O:12])[C:3]=1[C:4]([O:6][CH2:14][CH3:15])=[O:5]

Inputs

Step One
Name
Quantity
29.2 g
Type
reactant
Smiles
NC1=C(C(=O)O)C(=CC=C1)[N+](=O)[O-]
Name
Quantity
24.7 g
Type
reactant
Smiles
C(C)OS(=O)(=O)OCC
Name
Quantity
16.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
N-dimethylformamide
Quantity
250 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing DMF at 60°
WASH
Type
WASH
Details
the ethyl ester (10.8 g) eluted first with toluene

Outcomes

Product
Name
Type
Smiles
NC1=C(C(=O)OCC)C(=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.